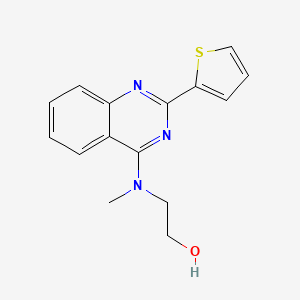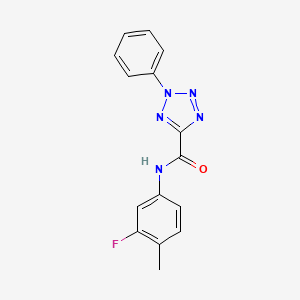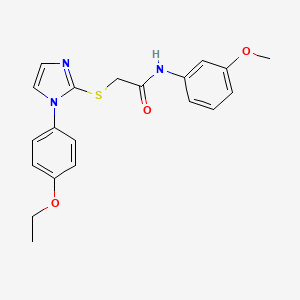![molecular formula C13H14FN3O3 B2610293 3-[1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one CAS No. 2097860-45-0](/img/structure/B2610293.png)
3-[1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is a complex organic compound that features a fluoropyridine moiety, a pyrrolidine ring, and an oxazolidinone structure
Applications De Recherche Scientifique
3-[1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one has several scientific research applications:
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring, like “3-[1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one”, are often used in medicinal chemistry to obtain compounds for the treatment of various diseases . The specific target would depend on the exact structure and functional groups of the compound.
Mode of Action
The mode of action would involve the compound interacting with its target in the body, leading to a change in the target’s function. The fluoropyridine part of “this compound” could potentially interact with the target due to its electron-withdrawing properties .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. Pyrrolidine derivatives have been found to have diverse biological activities, affecting various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its specific chemical structure. Pyrrolidine derivatives are known to have good bioavailability due to their ability to efficiently explore the pharmacophore space .
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one typically involves multiple steps, starting with the preparation of the fluoropyridine derivative. One common method involves the reaction of pyridine with fluorinating agents such as N-fluoropyridinium salts . The resulting fluoropyridine is then subjected to further functionalization to introduce the carbonyl group.
The next step involves the formation of the pyrrolidine ring, which can be achieved through cyclization reactions involving appropriate precursors. Finally, the oxazolidinone ring is formed through a cyclization reaction involving an amino alcohol and a carbonyl compound under suitable conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the fluorine atom with other functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar reactivity but fewer functional groups.
Pyrrolidine-2,5-dione: A compound with a similar pyrrolidine ring but different functional groups.
Oxazolidin-2-one: The core structure of the compound, which is also found in various other molecules with different substituents.
Uniqueness
3-[1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is unique due to the combination of its fluoropyridine, pyrrolidine, and oxazolidinone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
IUPAC Name |
3-[1-(3-fluoropyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O3/c14-11-7-15-3-1-10(11)12(18)16-4-2-9(8-16)17-5-6-20-13(17)19/h1,3,7,9H,2,4-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTKHXPCKUYSPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C(=O)C3=C(C=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2610213.png)
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B2610214.png)

![2,2,2-trifluoroethyl N-{[2-(dimethylamino)pyridin-3-yl]methyl}carbamate](/img/structure/B2610216.png)
![(1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2610219.png)

![3,3-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide](/img/structure/B2610221.png)
![N-[(3-fluorophenyl)methyl]-3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide](/img/structure/B2610223.png)



![N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B2610230.png)
![4-(4-fluorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2610232.png)
![3-(3,5-dimethoxyphenyl)-1-(2-oxo-2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2610233.png)
